molecular formula C7H20O6Si2 B3054271 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- CAS No. 5926-29-4

2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-

Cat. No.: B3054271
CAS No.: 5926-29-4
M. Wt: 256.4 g/mol
InChI Key: DJYGUVIGOGFJOF-UHFFFAOYSA-N
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Description

2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- is a chemical compound with the molecular formula C7H20O6Si2 It is known for its unique structure, which includes two silicon atoms and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- typically involves the reaction of silanes with methanol under controlled conditions. One common method includes the use of trimethoxysilane as a starting material, which reacts with methanol in the presence of a catalyst to form the desired compound. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- involves its interaction with various molecular targets. The methoxy groups and silicon atoms play a crucial role in its reactivity and interaction with other molecules. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane
  • 3,3,5,5-Tetramethoxy-4-tridecyl-2,6-dioxa-3,5-disilaheptane

Uniqueness

2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- is unique due to its specific arrangement of methoxy groups and silicon atoms, which confer distinct chemical properties and reactivity compared to similar compounds.

Biological Activity

2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- (chemical formula: C7_7H20_{20}O6_6Si2_2) is a siloxane compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of 2,6-Dioxa-3,5-disilaheptane involves various methodologies that typically include the use of silanes and catalytic processes. The compound can be synthesized via the co-catalyzed reaction of silanes with alcohols in the presence of transition metal catalysts. The general procedure includes:

  • Reagents : Silane (5 mmol), Co(acac)2_2 (5 mol%), L4 (10 mol%), H2_2O (10 mmol), and THF.
  • Conditions : The reaction is conducted at 60 °C for 24 hours.
  • Purification : Products are isolated using silica column chromatography.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial properties of related dioxolane derivatives, which may provide insights into the biological activity of 2,6-Dioxa-3,5-disilaheptane. For instance:

  • Antibacterial Activity : Compounds with similar structural features have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 625 to 1250 µg/mL against S. aureus .
  • Antifungal Activity : The antifungal efficacy against Candida albicans was also notable among tested derivatives, indicating potential applications in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of siloxane compounds often correlates with their structural characteristics. The presence of methoxy groups in 2,6-Dioxa-3,5-disilaheptane may enhance its solubility and reactivity, contributing to its biological efficacy. Studies suggest that modifications in the substituents can lead to variations in antimicrobial potency .

Case Study 1: Antimicrobial Screening

A study conducted on a series of 1,3-dioxolanes demonstrated that compounds with similar structural motifs exhibited broad-spectrum antibacterial and antifungal activities. The results indicated that:

  • Compounds tested : Various derivatives were synthesized and screened against multiple bacterial strains.
  • Findings : Most compounds showed promising activity against S. aureus and C. albicans, suggesting that the dioxolane framework could be a valuable scaffold for developing new antimicrobial agents .

Case Study 2: Synthesis and Characterization

Another study focused on synthesizing chiral and racemic dioxolane derivatives using salicylaldehyde and diols. The synthesized compounds were characterized using NMR and IR spectroscopy to confirm their structures. Biological testing revealed:

  • Significant Activity : Several derivatives displayed excellent antifungal activity against C. albicans, reinforcing the potential of dioxolanes in pharmaceutical applications .

Properties

IUPAC Name

trimethoxy(trimethoxysilylmethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H20O6Si2/c1-8-14(9-2,10-3)7-15(11-4,12-5)13-6/h7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYGUVIGOGFJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C[Si](OC)(OC)OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20O6Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454378
Record name 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-29-4
Record name 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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